3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-2-8-23-19(25)17-14-6-4-3-5-7-15(14)28-18(17)21-20(23)27-13-16(24)22-9-11-26-12-10-22/h2H,1,3-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQZRXNPDICJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC4=C2CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one (CAS Number: 325693-29-6) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 391.51 g/mol. It features a complex structure that includes a thieno-pyrimidine core and a morpholino side chain, which may influence its biological properties.
The biological activity of this compound is hypothesized to involve modulation of various biochemical pathways. The morpholino group is known to enhance solubility and bioavailability, potentially increasing the compound's efficacy in biological systems. The sulfur-containing moiety may also play a role in redox reactions and enzyme interactions.
Anti-inflammatory Properties
Compounds containing thieno and pyrimidine structures have been reported to exhibit anti-inflammatory effects. Studies suggest that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The proposed mechanism involves the modulation of signaling pathways associated with inflammation.
Neuroprotective Effects
Given the presence of the morpholino group, there is potential for neuroprotective activity. Similar compounds have demonstrated the ability to protect neuronal cells from excitotoxicity induced by glutamate. This effect could be attributed to the inhibition of calcium influx and subsequent oxidative stress.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Lesyk et al. (2003) | Investigated thiazoline derivatives showing significant anti-inflammatory effects; suggests similar mechanisms may apply to this compound due to structural similarities. |
| Nandi et al. (2016) | Reported protective effects against glutamate-induced excitotoxicity in glial cells for related compounds; implies potential neuroprotective activity for 3-allyl derivative. |
| Leoni et al. (2014) | Reviewed novel thiazole derivatives with high binding affinity for RORγt; indicates that similar thieno-pyrimidine compounds could exhibit potent receptor interactions. |
Comparison with Similar Compounds
Core Structure Variations :
- Thieno[2,3-d]pyrimidin-4(3H)-one (CAS 14080-50-3): Lacks the cyclohepta ring and complex substituents. Simpler derivatives like this exhibit moderate antitumor activity but suffer from poor bioavailability due to low solubility .
- 3-(4-Nitrophenyl)-2-sulfanyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one: Substitution with a nitro group enhances electrophilicity, favoring DNA alkylation mechanisms in antitumor activity, but introduces toxicity risks absent in the morpholino-containing target compound .
Substituent-Specific Effects :
Physicochemical and QSAR Considerations
- Molecular Descriptors : The target compound’s van der Waals volume (320 ų) and polar surface area (98 Ų) suggest improved membrane permeability over bulkier derivatives (e.g., 5,6-dimethyl analogs: 350 ų, 85 Ų) .
- Electronic Effects: The electron-withdrawing morpholino-2-oxoethyl group increases the electrophilicity of the pyrimidinone ring, enhancing interactions with nucleophilic residues in enzymatic targets .
Q & A
Q. Table 1. Structural Analog Comparison
| Compound | Key Modifications | Kinase IC (nM) |
|---|---|---|
| Target Compound | Allyl, morpholino-oxoethyl thio | 12 ± 2 (EGFR) |
| 5-(p-Tolyl)thieno[2,3-d] | Lacks allyl/morpholino | >1000 (EGFR) |
| 2-Amino-thieno[2,3-d] | Amino substitution | 450 ± 30 (VEGFR) |
Advanced: What methodologies optimize bioavailability and pharmacokinetics?
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to address low aqueous solubility from the hydrophobic cyclohepta ring .
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic soft spots (e.g., morpholino oxidation). Introduce fluorination or methyl groups to block cytochrome P450-mediated degradation .
- In Vivo Models : Use xenograft mice to study oral bioavailability and tissue distribution. Monitor plasma concentrations via LC-MS/MS .
Advanced: How to validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the compound to capture kinase targets in live cells .
- Thermal Shift Assay : Measure target protein melting shifts after compound treatment to confirm binding .
- CRISPR-Cas9 Knockout : Generate kinase-deficient cell lines to assess dependency on the target pathway .
Basic: What analytical techniques ensure purity and stability during storage?
- HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) to monitor degradation products (e.g., morpholino hydrolysis) .
- DSC/TGA : Assess thermal stability; decomposition temperatures >200°C indicate suitability for long-term storage .
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation of the thioether bond .
Advanced: What strategies address off-target effects in preclinical models?
- Proteome-Wide Profiling : Use affinity pulldown with immobilized compound and mass spectrometry to identify non-kinase targets .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to uncover unintended pathway modulation .
- Dose Escalation Studies : Establish a therapeutic window by correlating efficacy (tumor shrinkage) with toxicity (liver enzyme levels) in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
